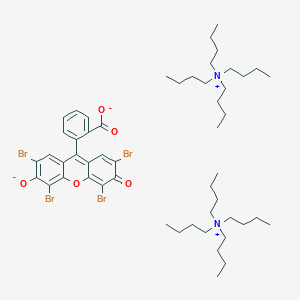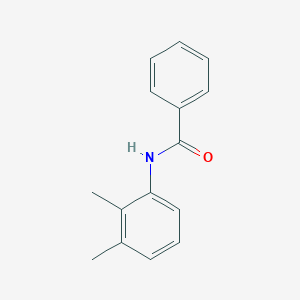
N-(2,3-dimethylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)benzamide, also known as DMBA, is a chemical compound that belongs to the class of amides. It is a white crystalline powder that is soluble in organic solvents such as acetone, ethanol, and chloroform. DMBA has been widely used in scientific research due to its unique properties and potential applications in various fields.
作用機序
N-(2,3-dimethylphenyl)benzamide is metabolized in the liver to form a highly reactive intermediate that can bind to DNA and cause mutations. The mutagenic activity of N-(2,3-dimethylphenyl)benzamide is due to its ability to form adducts with DNA, which can lead to the formation of DNA lesions and ultimately to the development of cancer.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)benzamide has been shown to induce tumors in various animal models, including rats, mice, and hamsters. The tumors induced by N-(2,3-dimethylphenyl)benzamide are typically mammary tumors, skin tumors, and lung tumors. N-(2,3-dimethylphenyl)benzamide has also been shown to have immunosuppressive effects and to alter the expression of genes involved in cell cycle regulation and apoptosis.
実験室実験の利点と制限
N-(2,3-dimethylphenyl)benzamide has several advantages as a research tool, including its ability to induce tumors in a predictable manner and its relatively low cost compared to other carcinogens. However, N-(2,3-dimethylphenyl)benzamide also has several limitations, including its toxicity and the fact that it is not a natural carcinogen.
将来の方向性
There are several future directions for research on N-(2,3-dimethylphenyl)benzamide, including the development of new methods for synthesizing N-(2,3-dimethylphenyl)benzamide and its analogs, the investigation of the molecular mechanisms underlying the carcinogenicity of N-(2,3-dimethylphenyl)benzamide, and the development of new therapies for cancer based on the targeting of N-(2,3-dimethylphenyl)benzamide-induced DNA lesions.
In conclusion, N-(2,3-dimethylphenyl)benzamide is a valuable tool for scientific research due to its unique properties and potential applications in various fields. Further research on N-(2,3-dimethylphenyl)benzamide is needed to fully understand its mechanism of action and to develop new therapies for cancer based on the targeting of N-(2,3-dimethylphenyl)benzamide-induced DNA lesions.
合成法
N-(2,3-dimethylphenyl)benzamide can be synthesized through several methods, including the reaction of 2,3-dimethylaniline with benzoyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or ethyl acetate, and the product is purified by recrystallization.
科学的研究の応用
N-(2,3-dimethylphenyl)benzamide has been extensively used in scientific research as a tool to study the mechanism of action of various compounds and to investigate the biochemical and physiological effects of these compounds. N-(2,3-dimethylphenyl)benzamide has been used as a model compound to study the carcinogenicity of polycyclic aromatic hydrocarbons (PAHs) and their metabolites.
特性
CAS番号 |
3096-94-4 |
|---|---|
製品名 |
N-(2,3-dimethylphenyl)benzamide |
分子式 |
C15H15NO |
分子量 |
225.28 g/mol |
IUPAC名 |
N-(2,3-dimethylphenyl)benzamide |
InChI |
InChI=1S/C15H15NO/c1-11-7-6-10-14(12(11)2)16-15(17)13-8-4-3-5-9-13/h3-10H,1-2H3,(H,16,17) |
InChIキー |
KOKRWDZFZBINOW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2)C |
正規SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2)C |
その他のCAS番号 |
3096-94-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



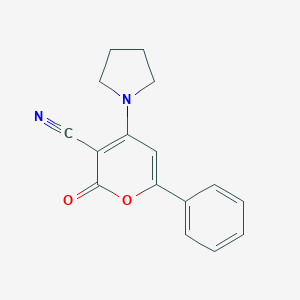
![5-chloroisoxazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B185012.png)
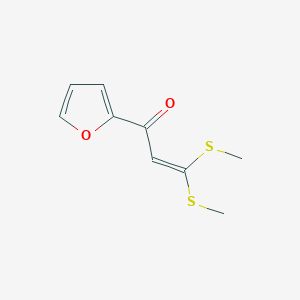
![1-(3-Bromo-4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B185017.png)
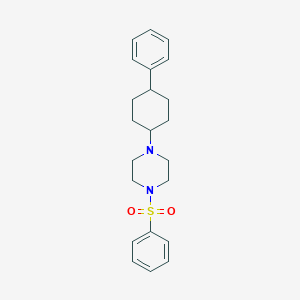
![N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B185019.png)
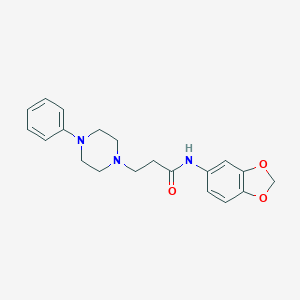
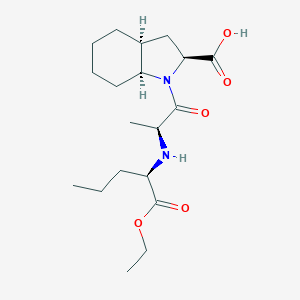
![1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone](/img/structure/B185024.png)
![[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B185026.png)
![1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone](/img/structure/B185027.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-cycloheptylpiperazine](/img/structure/B185029.png)

